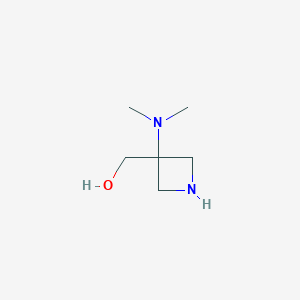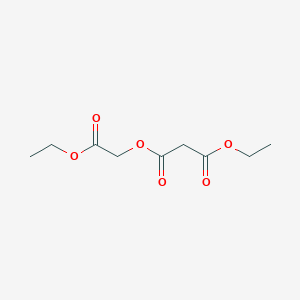![molecular formula C20H18O4 B12827524 4,6-Bis[(4-hydroxyphenyl)methyl]benzene-1,3-diol CAS No. 151319-83-4](/img/structure/B12827524.png)
4,6-Bis[(4-hydroxyphenyl)methyl]benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Bis(4-hydroxybenzyl)benzene-1,3-diol is an organic compound belonging to the class of phenolic compounds It is characterized by the presence of multiple hydroxyl groups attached to a benzene ring, making it a polyphenolic compound
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis(4-hydroxybenzyl)benzene-1,3-diol typically involves the condensation of 4-hydroxybenzyl alcohol with 1,3-dihydroxybenzene under acidic conditions. The reaction proceeds through the formation of a benzyl carbocation intermediate, which then reacts with the hydroxyl groups on the benzene ring to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperature, and pressure conditions.
Types of Reactions:
Oxidation: The hydroxyl groups in 4,6-Bis(4-hydroxybenzyl)benzene-1,3-diol can undergo oxidation to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding hydroquinones using reducing agents such as sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents. For example, acetylation can be achieved using acetic anhydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Acetic anhydride in the presence of a base like pyridine.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Acetylated derivatives.
科学的研究の応用
4,6-Bis(4-hydroxybenzyl)benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins due to its phenolic structure.
作用機序
The mechanism of action of 4,6-Bis(4-hydroxybenzyl)benzene-1,3-diol is primarily related to its antioxidant properties. The hydroxyl groups can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage to cells. This compound may also interact with specific molecular targets, such as enzymes and receptors, modulating their activity and contributing to its biological effects.
類似化合物との比較
- Catechol (1,2-dihydroxybenzene)
- Resorcinol (1,3-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
Comparison: 4,6-Bis(4-hydroxybenzyl)benzene-1,3-diol is unique due to the presence of additional benzyl groups attached to the benzene ring, which enhances its antioxidant properties compared to simpler dihydroxybenzenes. This structural feature also provides additional sites for chemical modification, making it a versatile compound for various applications.
特性
CAS番号 |
151319-83-4 |
|---|---|
分子式 |
C20H18O4 |
分子量 |
322.4 g/mol |
IUPAC名 |
4,6-bis[(4-hydroxyphenyl)methyl]benzene-1,3-diol |
InChI |
InChI=1S/C20H18O4/c21-17-5-1-13(2-6-17)9-15-11-16(20(24)12-19(15)23)10-14-3-7-18(22)8-4-14/h1-8,11-12,21-24H,9-10H2 |
InChIキー |
KXNGHSFCHPSAOV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC2=CC(=C(C=C2O)O)CC3=CC=C(C=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,4,6,7-Tetrahydroxy-2-(hydroxymethyl)-8-((E)-3-(4-hydroxyphenyl)acryloyl)-6-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-4,4a,6,9b-tetrahydro-2H-pyrano[3,2-b]benzofuran-9(3H)-one](/img/structure/B12827469.png)
![(6R,7R)-7-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12827475.png)

![N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12827485.png)

![N-Ethyl-4-(pyrrolo[1,2-a]quinoxalin-4-yl)aniline](/img/structure/B12827498.png)



![4-Methoxy-1H-benzo[d]imidazol-6-amine](/img/structure/B12827510.png)


